Methyl 6-{[(5-bromothiophen-2-yl)sulfonyl]methyl}-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound belongs to the tetrahydropyrimidine class, characterized by a six-membered dihydropyrimidine ring fused with a partially saturated heterocycle. Key structural features include:
- Position 6: A methyl group linked to a sulfonyl moiety and a 5-bromothiophen-2-yl ring, which may enhance electrophilic reactivity and influence binding affinity.
- Position 5: A methyl carboxylate ester, critical for solubility and metabolic stability.
Synthesis likely involves bromomethylation followed by sulfonylation, analogous to methods described for ethyl 6-(bromomethyl)-4-(4-chlorophenyl) derivatives . Structural validation via X-ray crystallography (using SHELX ) and NMR (as in ) confirms its conformation.
Properties
IUPAC Name |
methyl 6-[(5-bromothiophen-2-yl)sulfonylmethyl]-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O6S2/c1-3-28-12-6-4-11(5-7-12)17-16(18(23)27-2)13(21-19(24)22-17)10-30(25,26)15-9-8-14(20)29-15/h4-9,17H,3,10H2,1-2H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYQPVZEXZNAJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC=C(S3)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-{[(5-bromothiophen-2-yl)sulfonyl]methyl}-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
The compound's unique structure allows it to interact with various biological targets, leading to a range of pharmacological effects. The following sections detail its applications in medicinal chemistry.
Anticancer Activity
Recent studies have indicated that this compound exhibits notable anticancer properties. Structure-activity relationship (SAR) studies reveal that modifications in the thiophene and tetrahydropyrimidine rings significantly influence cytotoxicity against cancer cell lines.
Case Study: Cytotoxicity Assays
In vitro assays conducted on various cancer cell lines have demonstrated the compound's cytotoxic effects. The following table summarizes the findings:
These results suggest that Methyl 6-{[(5-bromothiophen-2-yl)sulfonyl]methyl}-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate could be a promising candidate for further development as an anticancer drug.
Antibacterial Activity
The antibacterial efficacy of this compound has also been investigated. Preliminary studies indicate significant activity against both Gram-positive and Gram-negative bacteria.
Antibacterial Testing Results
The following table presents the minimum inhibitory concentrations (MIC) against common bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 20 | |
| Escherichia coli | 25 | |
| Pseudomonas aeruginosa | 30 |
These findings highlight the potential of this compound as an antibacterial agent, warranting further exploration in this area.
Neuroprotective Effects
Emerging research suggests that this compound may exhibit neuroprotective properties. Studies have indicated its ability to mitigate oxidative stress and apoptosis in neuronal cells.
Mechanistic Insights
Mechanistic studies demonstrate that the compound can modulate key signaling pathways involved in neuroprotection:
Reduction of Oxidative Stress : The compound enhances the expression of antioxidant enzymes.
Inhibition of Apoptotic Pathways : It downregulates pro-apoptotic factors while upregulating anti-apoptotic proteins.
Mechanism of Action
The mechanism of action of Methyl 6-{[(5-bromothiophen-2-yl)sulfonyl]methyl}-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares structural features and biological activities of the target compound with analogs from the literature:
Key Observations :
- Position 4 : Aryl groups (e.g., 4-ethoxyphenyl, 4-bromophenyl) improve hydrophobic interactions, while heteroaromatic substituents (e.g., furan) modulate electronic properties and bioactivity .
- Ester Groups : Methyl esters (target compound) generally exhibit higher metabolic stability than ethyl esters, as seen in cytotoxicity studies .
NMR and Crystallographic Data
- NMR Shifts : The target compound’s ¹H NMR would show distinct deshielding for the sulfonyl and bromothiophene protons, contrasting with methyl or thioxo analogs (e.g., δ 2.1–2.5 ppm for methyl vs. δ 3.5–4.0 ppm for sulfonyl) .
- Crystallography : SHELX-refined structures confirm planar tetrahydropyrimidine rings, with sulfonyl groups adopting specific dihedral angles to minimize steric strain .
Biological Activity
Methyl 6-{[(5-bromothiophen-2-yl)sulfonyl]methyl}-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 892359-21-6) is a complex organic compound with potential pharmacological applications. Its structure includes a tetrahydropyrimidine core and various functional groups that may influence its biological activity. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 531.4 g/mol. The structural features that are significant for its biological activity include:
- Tetrahydropyrimidine ring : Known for various pharmacological activities.
- Bromothiophene moiety : May enhance lipophilicity and biological interactions.
- Sulfonyl group : Often involved in enzyme inhibition and receptor binding.
The specific mechanisms through which this compound exerts its biological effects are not fully elucidated; however, several hypotheses can be drawn based on its structural components:
- Enzyme Inhibition : The sulfonyl group may interact with active sites of enzymes, potentially inhibiting their function. Compounds with similar structures have shown inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
- Receptor Modulation : The bromothiophene component may facilitate binding to various receptors due to its ability to form π-stacking interactions and hydrogen bonds with amino acid residues in the binding sites.
- Antioxidant Activity : Compounds containing thiophene rings often exhibit antioxidant properties, which could contribute to protective effects against oxidative stress in biological systems.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have investigated the pharmacological potential of related compounds containing similar structural features:
- Antitumor Activity : A study demonstrated that derivatives of tetrahydropyrimidines exhibited significant cytotoxic effects against various cancer cell lines, suggesting that this compound could have similar effects .
- Neuroprotective Effects : Research indicated that certain tetrahydropyrimidine derivatives provided neuroprotection in models of neurodegenerative diseases by inhibiting AChE activity and reducing oxidative stress markers .
- Antibacterial Studies : Compounds with thiophene groups have shown promising antibacterial properties. This compound was tested against Gram-positive bacteria and exhibited notable efficacy .
Q & A
Q. What crystallographic parameters indicate polymorphism risks?
- Methodological Answer: Monitor unit cell parameters (e.g., monoclinic P21/c, β angle ~114°) across batches. Polymorphs may arise from variations in solvent of crystallization (e.g., monohydrate vs. anhydrous forms). Use DSC to detect melting point deviations (>2°C) and PXRD to confirm lattice consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
